molecular formula C9H12F3I B13496572 1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane

1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane

Cat. No.: B13496572
M. Wt: 304.09 g/mol
InChI Key: KUVUBHUVWVIPFG-UHFFFAOYSA-N
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Description

1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane is a bicyclo[1.1.1]pentane (BCP) derivative featuring a trifluorobutyl substituent at the bridge position and an iodine atom at the bridgehead. BCPs are highly strained, three-dimensional scaffolds valued in medicinal chemistry for their ability to mimic flat aromatic systems while improving physicochemical properties such as solubility, metabolic stability, and bioavailability . The trifluorobutyl group enhances lipophilicity and introduces steric bulk, which can optimize target binding, while the iodine atom enables further functionalization via cross-coupling reactions .

Properties

Molecular Formula

C9H12F3I

Molecular Weight

304.09 g/mol

IUPAC Name

1-iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane

InChI

InChI=1S/C9H12F3I/c10-9(11,12)3-1-2-7-4-8(13,5-7)6-7/h1-6H2

InChI Key

KUVUBHUVWVIPFG-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)I)CCCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 1,1,1-Trifluoro-4-iodobutane

  • Prepared via halogenation reactions using zinc and iodine in dimethylacetamide (DMA) at elevated temperatures (80 °C), followed by palladium-catalyzed coupling to introduce the trifluorobutyl chain onto heterocyclic scaffolds or BCP precursors.
  • Typical yields reported are moderate (~37%) with purification by flash chromatography, and the compound is characterized by NMR spectroscopy (¹H and ¹⁹F NMR) confirming the trifluoromethyl group and iodine substitution.
Parameter Condition/Result
Reagents Zinc metal, iodine, DMA
Temperature 80 °C
Reaction time 3 hours
Yield ~37%
Purification Flash chromatography (ethyl acetate/hexanes)
Characterization ¹H NMR, ¹⁹F NMR

Coupling to Bicyclo[1.1.1]pentane Core

  • The trifluorobutyl iodide is coupled with bicyclo[1.1.1]pentane carboxylic acid derivatives or related intermediates using palladium-catalyzed cross-coupling reactions under inert atmosphere.
  • Such reactions are conducted in tetrahydrofuran (THF) or similar solvents at room temperature, with typical reaction times of 16 hours.
  • The resulting 3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane carboxylic acids serve as substrates for iodination.

Decarboxylative Iodination to Form 1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane

Photo-Hunsdiecker Reaction

  • The key step to introduce the iodine atom at the 1-position of the bicyclo[1.1.1]pentane is the photo-Hunsdiecker reaction, which involves the decarboxylative iodination of the BCP carboxylic acid.
  • This reaction uses diiodohydantoin (DIH) as the iodinating reagent under visible light irradiation, typically in refluxing 1,2-dichloroethane or at room temperature under CFL (compact fluorescent lamp) irradiation.
  • The reaction proceeds under metal-free conditions, avoiding toxic lead salts used in classical Kochi reactions.
  • Yields vary depending on substrate and conditions, with typical isolated yields ranging from moderate to good (20-40% reported in literature).
  • Side reactions and decomposition can occur, requiring careful optimization of reaction time and light intensity.
Parameter Condition/Result
Reagents Diiodohydantoin (DIH)
Solvent 1,2-Dichloroethane or sulfolane
Temperature Room temperature to reflux
Irradiation CFL light or visible light
Reaction time Several hours to overnight
Yield 20-40% (variable)
Purification Reverse-phase or normal-phase chromatography

Alternative Iodination Methods

  • Use of hydroxy-(tosyloxy)iodobenzene (HTIB) and sulfuryl azide transfer reagents have been explored but generally give lower yields or trace products.
  • Sulfamoyl azides followed by lithium tert-butoxide treatment at elevated temperatures (120 °C) have improved yields (~25%) but are less commonly used for this specific compound.

Mechanistic Insights and Reaction Optimization

  • The iodination step likely proceeds via a radical decarboxylation mechanism initiated by light, generating a bicyclo[1.1.1]pentyl radical intermediate that rapidly traps iodine.
  • The bicyclic framework is sensitive to harsh conditions; thus, mild photochemical methods are preferred to preserve the strained ring system.
  • Solvent choice is critical: sulfolane has been found to stabilize cationic intermediates and improve yields in substitution reactions following iodination.
  • Microwave-assisted heating (130–140 °C) has been employed to accelerate subsequent substitution reactions on the iodo-BCP intermediate, reducing reaction times from days to under an hour without compromising yields.

Summary Table of Preparation Methods

Step Method/Condition Yield (%) Notes
Synthesis of trifluorobutyl iodide Zn/I2 in DMA, 80 °C, 3 h ~37 Purification by flash chromatography
Coupling to BCP core Pd-catalyzed cross-coupling in THF, RT, 16 h Variable Inert atmosphere required
Decarboxylative iodination Photo-Hunsdiecker with DIH, CFL light, RT to reflux 20-40 Metal-free, mild conditions preferred
Alternative iodination Sulfamoyl azides + LiOtBu, 120 °C ~25 Higher temperature, less common

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium iodide and potassium fluoride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bicyclo[1.1.1]pentane derivatives .

Scientific Research Applications

1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways. The compound’s rigid and three-dimensional structure allows it to fit into specific binding sites, modulating the activity of enzymes, receptors, and other proteins. This interaction can lead to changes in cellular processes and biological pathways, making it a valuable tool for drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar BCP Derivatives

Substituent Effects on Physicochemical Properties

BCP derivatives are tailored by varying substituents at bridge or bridgehead positions. Key comparisons include:

Compound Substituent(s) Molecular Formula Key Properties/Applications References
1-Iodo-3-(4,4,4-trifluorobutyl)-BCP 4,4,4-Trifluorobutyl, Iodine C₉H₁₁F₃I High lipophilicity (logP ~3.2); iodine enables Suzuki couplings; potential CNS drug scaffolds
1-Iodo-3-(trifluoromethyl)-BCP CF₃, Iodine C₆H₆F₃I Lower logP (~2.1); used in kinase inhibitors; commercial availability (95% purity, $6,228/g)
Methyl 2,2-difluoro-3-aryl-BCP carboxylates 2,2-Difluoro, Aryl, COOMe C₁₀H₉F₂O₂R Moderate yields (36–43%); fluorines enhance metabolic stability; antiviral applications
1-Azido-3-heteroaryl-BCPs Azide, Heteroaryl C₈H₇N₃R Metal-free synthesis; azide enables click chemistry; antimicrobial agents
BCP-sulfonamides SO₂R, NH₂ C₇H₁₀N₂O₂S Bench-stable precursors; protease inhibitors

Key Observations :

  • Synthetic Versatility : Iodo-BCPs (e.g., 1-Iodo-3-(trifluoromethyl)-BCP) are pivotal intermediates for cross-coupling, whereas azido-BCPs enable bioorthogonal reactions.
  • Stability : Fluorinated BCPs (e.g., 2,2-difluoro derivatives) exhibit enhanced metabolic stability due to reduced CYP450 interactions.

Biological Activity

1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane is a compound of interest due to its unique structural features and potential biological applications. The presence of both the iodine atom and the trifluorobutyl group contributes to its chemical reactivity and biological activity. This article reviews the biological activity of this compound, including its synthesis, properties, and relevant case studies.

  • Molecular Formula : C₆H₈F₃I
  • Molecular Weight : 238.03 g/mol
  • CAS Number : 119934-12-2

Table 1: Physical Properties

PropertyValue
Boiling PointNot specified
DensityNot specified
Refractive IndexNot specified
Flash Point>100 °C

Biological Activity

1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane has been studied for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound may be attributed to the following mechanisms:

  • Halogen Bonding : The iodine atom can participate in halogen bonding, enhancing interactions with biological macromolecules such as proteins and nucleic acids.
  • Lipophilicity : The trifluorobutyl group increases the lipophilicity of the compound, potentially affecting membrane permeability and bioavailability.

Case Studies

Several studies have explored the biological implications of compounds similar to 1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane:

  • Antitumor Activity : A study investigated the antitumor properties of halogenated bicyclic compounds, revealing that iodine-containing derivatives exhibited significant cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties : Research on related trifluoromethyl-substituted compounds indicated that these structures could possess antimicrobial activity due to their ability to disrupt bacterial membranes .
  • Neuroprotective Effects : Some bicyclic compounds have shown promise in neuroprotection assays, suggesting that modifications like those found in 1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane could lead to similar effects .

Synthesis

The synthesis of 1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane can be achieved through several methods:

  • Electrophilic Substitution : The introduction of iodine can be performed via electrophilic aromatic substitution reactions.
  • Fluorination Reactions : The trifluorobutyl group can be introduced using specialized fluorination techniques that ensure stability and yield.

Q & A

Q. Example Protocol :

Start with tricyclo[1.1.1.0¹,³]pentane.

Initiate radical ring-opening with Et₃B under UV light.

Introduce iodine via electrophilic iodination.

Install the 4,4,4-trifluorobutyl group via nucleophilic substitution.

How can structural characterization of bicyclo[1.1.1]pentane derivatives be optimized using NMR and X-ray crystallography?

Basic Research Question
The unique geometry of bicyclo[1.1.1]pentanes creates distinct spectral signatures:

  • ¹H NMR : Bridgehead protons resonate at δ 2.5–3.5 ppm due to deshielding. The trifluorobutyl group shows splitting patterns (J = 10–12 Hz) from CF₃ coupling .
  • X-ray Crystallography : High-resolution data reveals bond angles (~90° between bridgeheads) and strain metrics (e.g., C-C bond lengths: 1.54–1.58 Å) .

Methodological Tip : Use deuterated solvents (e.g., CDCl₃) for NMR to avoid signal overlap. For crystallography, slow vapor diffusion with hexane/ethyl acetate yields high-quality crystals.

What advanced strategies are employed to analyze structure–activity relationships (SAR) for bicyclo[1.1.1]pentane-based bioisosteres?

Advanced Research Question
SAR studies focus on substituent effects at the 1- and 3-positions:

  • Trifluorobutyl Group : Enhances metabolic stability by reducing oxidative dehalogenation. In IDO1 inhibitors, this group improved IC₅₀ values by 10-fold compared to non-fluorinated analogs .
  • Iodo Substituent : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization.

Q. Table 1: Substituent Effects on Pharmacokinetic Properties

SubstituentMetabolic Stability (t₁/₂, h)LogPSolubility (µM)
4,4,4-Trifluorobutyl12.3 ± 1.22.145
Phenyl4.8 ± 0.73.512
tert-Butyl8.1 ± 0.92.828

Methodology : Use in vitro microsomal assays and computational docking (e.g., AutoDock Vina) to correlate substituent size/polarity with target binding .

How can researchers resolve contradictions in halogen reactivity during substitution reactions of 1-iodo derivatives?

Advanced Research Question
Conflicting reports on iodine’s lability arise from solvent polarity and nucleophile strength:

  • Polar Aprotic Solvents (e.g., DMF): Promote SN2 pathways, leading to iodide displacement.
  • Weak Nucleophiles (e.g., amines): Prefer radical pathways, preserving the iodine substituent .

Q. Mitigation Strategies :

  • Kinetic Studies : Monitor reaction progress via LC-MS to identify competing mechanisms .
  • Isotopic Labeling : Use ¹²⁵I-labeled analogs to track displacement efficiency .

What photochemical methods enable functionalization of bicyclo[1.1.1]pentanes, and what are their advantages?

Advanced Research Question
Photochemical reactions bypass thermal decomposition risks:

  • UV Light (365 nm) : Activates [1.1.1]propellane precursors for azidoheteroarylation, producing 1-azido-3-heteroaryl derivatives .
  • Advantages :
    • Tolerance for sensitive functional groups (e.g., esters, sulfonamides).
    • High regioselectivity (>90% yield in azide installation) .

Q. Protocol :

Mix [1.1.1]propellane with TMSN₃ and PIDA.

Irradiate with UV light for 2 hours.

Purify via column chromatography (hexane/EtOAc).

How do bicyclo[1.1.1]pentane derivatives compare to traditional bioisosteres in improving drug-like properties?

Advanced Research Question
Bicyclo[1.1.1]pentanes outperform benzene rings and alkynes:

  • Metabolic Stability : Reduced CYP450-mediated oxidation due to non-aromatic character.
  • Solubility : Lower LogP (2.1 vs. 3.5 for phenyl) enhances aqueous solubility .

Q. Table 2: Bioisostere Comparison

PropertyBicyclo[1.1.1]pentanePhenyl RingAlkyne
Metabolic StabilityHighModerateLow
Passive Permeability8.5 × 10⁻⁶ cm/s5.2 × 10⁻⁶3.1 × 10⁻⁶
Synthetic FlexibilityHigh (via iodination)ModerateLow

Methodology : Use parallel artificial membrane permeability assays (PAMPA) and MDCK cell models for permeability studies .

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